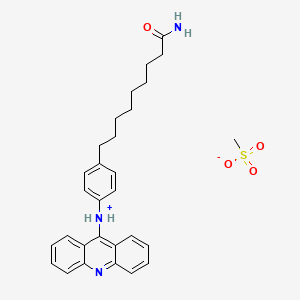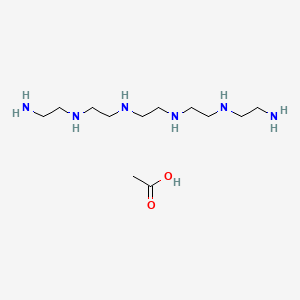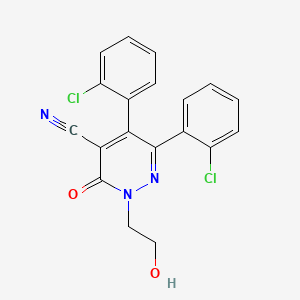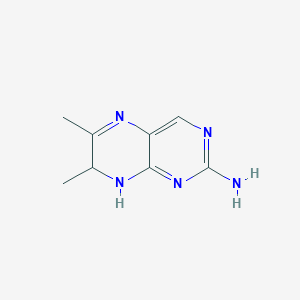
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- is a complex organic compound with the molecular formula C16H14O2 It is known for its unique structure, which includes an epoxy group and two phenyl groups attached to a butanedione backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- typically involves the reaction of 1,4-diphenyl-1,4-butanedione with an epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to introduce the epoxy group into the molecule .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the epoxy group under mild conditions.
Major Products Formed
The major products formed from these reactions include diketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- involves its interaction with various molecular targets. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, thereby influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
1,2-Dibenzoylethane: Similar in structure but lacks the epoxy group.
1,4-Diphenyl-1,4-butanedione: Also lacks the epoxy group but shares the butanedione backbone.
2,2’'-Biacetophenone: Another related compound with a similar backbone but different functional groups.
Uniqueness
This makes it a valuable compound for various research and industrial purposes .
特性
CAS番号 |
4440-98-6 |
|---|---|
分子式 |
C16H12O3 |
分子量 |
252.26 g/mol |
IUPAC名 |
(3-benzoyloxiran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C16H12O3/c17-13(11-7-3-1-4-8-11)15-16(19-15)14(18)12-9-5-2-6-10-12/h1-10,15-16H |
InChIキー |
ADFLDJCSCJHDEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















